N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide
Description
N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative characterized by a phenylacetamide core substituted with an acetylamino group at the para-position and a 3-oxothiomorpholin-2-yl moiety at the α-carbon of the acetamide. Thiomorpholinone rings (3-oxothiomorpholine) are sulfur-containing heterocycles, which distinguish this compound from morpholinone or piperazine-based analogues.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9(18)16-10-2-4-11(5-3-10)17-13(19)8-12-14(20)15-6-7-21-12/h2-5,12H,6-8H2,1H3,(H,15,20)(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYUPOVCIGZOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Thiomorpholinone vs. Morpholinone Derivatives
Key Compound : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Structural Differences: Replaces the thiomorpholinone sulfur with an oxygen in the morpholinone ring.
- Impact: Electron Density: The sulfur atom in the target compound may enhance electron delocalization, affecting binding interactions. Metabolic Stability: Thiomorpholinone’s sulfur could alter oxidative metabolism compared to morpholinone’s oxygen .
Sulfonamide vs. Thiomorpholinone-Linked Acetamides
Key Compound: N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide ()
- Structural Differences: Features a sulfonamide bridge instead of the thiomorpholinone-acetamide linkage.
- Bioactivity: Sulfonamides are classic pharmacophores for antibacterial agents, whereas thiomorpholinones may target protease or kinase enzymes .
| Parameter | Target Compound | Sulfonamide Analogue () |
|---|---|---|
| Functional Group | Thiomorpholinone-acetamide | Sulfonamide |
| Melting Point | Not reported | 227°C |
| Pharmacological Role | Undetermined | Antitubercular (implied) |
Piperazine-Benzoyl Acetamide Analogues
Key Compound : N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide ()
- Structural Differences: Incorporates a piperazine-benzoyl group instead of the thiomorpholinone ring.
- Impact: Molecular Weight: Higher (538.49 vs. ~335.34) due to the benzoyl-piperazine moiety. Target Selectivity: Piperazine derivatives often modulate GPCRs or serotonin receptors, whereas thiomorpholinones may interact with redox-sensitive targets .
Morpholinosulfonyl Phenylacetamides
Key Compound: N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i, )
- Structural Differences: Substitutes the thiomorpholinone with a morpholinosulfonyl group.
- Impact: Spectral Signatures: Sulfonyl groups show strong IR peaks at ~1144 cm⁻¹ (S=O stretching), whereas thiomorpholinone’s C=S may absorb near 650–750 cm⁻¹. Bioactivity: Morpholinosulfonyl compounds in were evaluated as COVID-19 inhibitors, suggesting divergent applications vs. the target compound .
Biological Activity
N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide is a chemical compound of interest due to its potential biological activities. This compound is characterized by a complex structure that includes an acetylamino group and a thiomorpholine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential.
- Molecular Formula : C18H18N4O3
- Molecular Weight : 338.36 g/mol
- CAS Number : 1008865-40-4
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against multi-drug resistant pathogens.
- Method : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm against tested pathogens, indicating strong antimicrobial activity.
-
Cytotoxicity Assay :
- Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF7).
- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
- Results : IC50 values were found to be in the micromolar range, suggesting potent anticancer properties.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antimicrobial | S. aureus | Disk diffusion | Inhibition zone: 20 mm |
| Antimicrobial | E. coli | Disk diffusion | Inhibition zone: 18 mm |
| Cytotoxicity | HeLa | MTT assay | IC50 = 15 µM |
| Cytotoxicity | MCF7 | MTT assay | IC50 = 12 µM |
Q & A
Q. What are the optimal synthetic routes for N-[4-(acetylamino)phenyl]-2-(3-oxothiomorpholin-2-yl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Acylation of 4-aminophenyl derivatives using acetyl chloride to introduce the acetylamino group .
- Step 2 : Formation of the thiomorpholine ring via cyclization of thiol-containing precursors under reflux conditions in ethanol or dichloromethane .
- Step 3 : Coupling the thiomorpholine moiety to the acetamide backbone using nucleophilic substitution or amide bond formation . Critical parameters include solvent choice (e.g., polar aprotic solvents for acylation), temperature control (reflux for cyclization), and catalysts like sodium hydroxide .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm structural integrity, with characteristic peaks for the acetylamino group (~2.1 ppm for CH) and thiomorpholine protons (δ 3.3–4.9 ppm) .
- Mass Spectrometry : ESI/APCI-MS to verify molecular weight (e.g., [M+H] peaks) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1680 cm) and amide (N-H, ~3350 cm) stretches .
Q. What purification techniques are effective post-synthesis?
- Column Chromatography : Use silica gel with gradient elution (e.g., 0–8% methanol in dichloromethane) to isolate the target compound .
- Recrystallization : Ethyl acetate or ethanol as solvents to improve purity .
Q. What are the recommended storage conditions to maintain stability?
Store in anhydrous conditions at -20°C to prevent hydrolysis of the acetamide group. Use amber vials to avoid photodegradation of the thiomorpholine ring .
Advanced Research Questions
Q. How does the thiomorpholine ring influence the compound's bioactivity?
The thiomorpholine moiety enhances:
- Lipophilicity : Facilitates membrane permeability, as seen in analogs with improved cellular uptake .
- Target Interaction : The sulfur atom and keto group may engage in hydrogen bonding or covalent interactions with enzymes (e.g., kinases) or receptors . Comparative studies with morpholine analogs show reduced activity, highlighting the thiomorpholine’s unique role .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
- Dose-Response Curves : Establish EC/IC values across multiple replicates to account for outliers .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., anti-inflammatory efficacy in >80% of models) .
Q. What in silico approaches predict target engagement for this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with proteins like COX-2 or HDACs, focusing on the thiomorpholine and acetamide groups .
- MD Simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) to assess persistent hydrogen bonds with catalytic residues .
Q. How can solubility be optimized for in vivo assays?
- Co-Solvents : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Convert the free base to a hydrochloride salt via reaction with HCl gas in ethanol .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Q. How to validate target engagement in cellular models?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins upon compound binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
